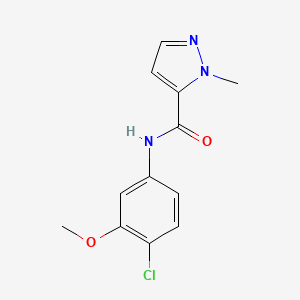![molecular formula C18H20N2O2 B7679902 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide, also known as MPMPB, is a synthetic compound that belongs to the family of benzamides. It has gained significant attention in the field of scientific research due to its potential pharmacological properties. MPMPB is a selective antagonist of the dopamine D3 receptor and has been found to exhibit promising results in the treatment of several neurological and psychiatric disorders.
作用機序
The mechanism of action of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide involves its selective antagonism of the dopamine D3 receptor. This receptor is predominantly localized in the mesolimbic and mesocortical dopaminergic pathways, which are involved in the regulation of reward, motivation, and cognition. Antagonism of the dopamine D3 receptor by 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has been found to modulate the activity of these pathways and improve the symptoms of several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the binding of dopamine to the D3 receptor, which leads to a decrease in the release of dopamine in the mesolimbic and mesocortical pathways. This, in turn, leads to a reduction in the reward-seeking behavior and addictive potential of drugs of abuse. 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has also been found to improve the cognitive and motor symptoms of Parkinson's disease by modulating the activity of the dopaminergic pathways.
実験室実験の利点と制限
The advantages of using 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of the dopaminergic pathways. It also exhibits a low affinity for other dopamine receptors, which reduces the risk of off-target effects. The limitations of using 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide in lab experiments include its relatively low solubility in aqueous solutions, which can limit its bioavailability and require the use of organic solvents.
将来の方向性
There are several future directions for the research on 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to develop more potent and selective analogs of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide that exhibit improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide and its effects on other neurotransmitter systems.
合成法
The synthesis of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzylamine, which undergoes N-alkylation with propargyl bromide to form N-prop-2-ynyl-4-methoxybenzylamine. This intermediate compound is then subjected to reductive amination with 4-methoxybenzaldehyde to form 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide.
科学的研究の応用
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders.
特性
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-19-18(21)15-6-8-16(9-7-15)20-13-14-4-10-17(22-2)11-5-14/h3-11,20H,1,12-13H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELIXNBGDLEQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)


![N-[(5-cyano-2-fluorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B7679864.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)

![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)


![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)

![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)